3-Bromo-5-fluoropyrazolo[1,5-a]pyridine
Description
Structural Significance and Core Characteristics of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine (B1195680) system consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring. This fusion results in a rigid, planar bicyclic structure that serves as a robust framework for chemical modification. The arrangement of nitrogen atoms in the scaffold influences its electronic properties and its ability to participate in hydrogen bonding, which is crucial for interactions with biological targets. The versatility of this scaffold is a key reason for its widespread use, as it allows for substitutions at various positions, enabling the creation of diverse chemical libraries for screening. nih.govbldpharm.com
Academic Relevance and Impact in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the pyrazolo[1,5-a]pyridine core is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. nih.gov Derivatives have shown a wide array of pharmacological activities, including significant potential as kinase inhibitors, which are pivotal in cancer therapy. nih.gov The scaffold's ability to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules, optimizing their potency, selectivity, and pharmacokinetic profiles. The development of pyrazolo[1,5-a]pyrimidine-based compounds, a closely related scaffold, as inhibitors for various protein kinases highlights the therapeutic potential of this heterocyclic family.
Historical Trajectory and Evolution of Pyrazolo[1,5-a]pyridine Research
The exploration of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines gained momentum in the mid-20th century. Initial research focused on establishing fundamental synthetic routes, often involving the cyclization reactions of 3-aminopyrazole (B16455) derivatives with dicarbonyl compounds. Over the decades, research has evolved from simply synthesizing the core structure to developing highly regioselective and efficient methodologies. This progression was crucial for enabling the synthesis of specific, complex derivatives. Modern synthetic strategies have further advanced the field by incorporating techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, allowing for more rapid and diverse library generation. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H |
InChI Key |
QFHKSJCQGNURGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1F |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of 3 Bromo 5 Fluoropyrazolo 1,5 a Pyridine Derivatives
Electrophilic Reactivity at Specific Ring Positions
The pyrazolo[1,5-a]pyridine (B1195680) ring system is generally electron-rich, making it susceptible to electrophilic substitution. The position of substitution is directed by the electron density of the ring system. For the parent pyrazolo[1,5-a]pyridine, electrophilic attack typically occurs at the C3 position due to its higher electron density.
| Reaction Type | Reagent | Typical Position of Attack on Pyrazolo[1,5-a]pyridine | Expected Influence of Substituents in 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine |
| Bromination | Br₂ | C3 | C3 position is blocked. Reaction at other positions would be disfavored. |
| Nitration | HNO₃/H₂SO₄ | C3 | C3 position is blocked. Nitration at C7 may be possible under harsh conditions. |
Nucleophilic Displacement Reactions on Halogenated Positions
The halogen atoms on the this compound core are potential sites for nucleophilic substitution, which is a key strategy for introducing a wide range of functional groups.
The bromine atom at the C3 position is generally more susceptible to nucleophilic displacement than the fluorine atom at the C5 position. This is due to the better leaving group ability of bromide compared to fluoride (B91410). The pyrazole (B372694) ring, being electron-rich, does not inherently favor nucleophilic attack, but the presence of the adjacent nitrogen atom can facilitate substitution at C3.
Conversely, the fluorine atom at C5 is on the pyridine (B92270) ring, which is more electron-deficient than the pyrazole ring and thus more activated towards nucleophilic aromatic substitution (SₙAr). However, fluoride is a poor leaving group. Therefore, displacement of the C5-fluoro group would likely require harsh reaction conditions or the use of a strong nucleophile.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are highly effective methods for the functionalization of the C3-bromo position. These reactions allow for the formation of C-C, C-N, and C-O bonds, respectively, providing access to a diverse array of derivatives.
| Reaction Type | Position | Typical Reagents | Product Type |
| Suzuki Coupling | C3 | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-5-fluoropyrazolo[1,5-a]pyridine |
| Buchwald-Hartwig Amination | C3 | Amines, Pd catalyst, ligand, base | 3-Amino-5-fluoropyrazolo[1,5-a]pyridine |
| Sonogashira Coupling | C3 | Terminal alkynes, Pd/Cu catalysts, base | 3-Alkynyl-5-fluoropyrazolo[1,5-a]pyridine |
| Nucleophilic Aromatic Substitution | C5 | Strong nucleophiles (e.g., NaOMe, NaSMe) | 5-Substituted-3-bromopyrazolo[1,5-a]pyridine |
Oxidative Pathways of Pyrazolo[1,5-a]pyridine Derivatives
The oxidation of pyrazolo[1,5-a]pyridine derivatives can lead to various products, depending on the oxidant and the reaction conditions. The fused heterocyclic system is generally stable to mild oxidizing agents. However, under stronger conditions, oxidation can occur at the nitrogen atoms or at electron-rich carbon positions.
Oxidation of the pyridine ring nitrogen to form an N-oxide is a common transformation for many pyridine-containing heterocycles. This transformation can alter the electronic properties of the ring system and provide a handle for further functionalization. For this compound, oxidation would be expected to occur at the pyridine nitrogen (N1).
Oxidative degradation of the pyrazole or pyridine ring can occur under very harsh oxidative conditions, leading to ring-opened products. More controlled oxidative processes can be used to introduce hydroxyl groups or other oxygen-containing functionalities. For example, oxidative C-H activation could potentially be used to introduce a hydroxyl group at the C7 position.
| Oxidant | Potential Reaction | Expected Product |
| m-CPBA | N-oxidation | This compound N¹-oxide |
| KMnO₄ (harsh) | Ring cleavage | Complex mixture of degradation products |
Reduction Reactions and Saturated Analogue Formation
Reduction of the pyrazolo[1,5-a]pyridine ring system can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the saturation of the pyridine ring, leading to the formation of the corresponding tetrahydropyrazolo[1,5-a]pyridine. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar aromatic system into a three-dimensional saturated scaffold.
The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, using a palladium catalyst typically results in the reduction of the pyridine ring, while leaving the pyrazole ring intact. The C-Br bond at the 3-position may also be susceptible to hydrogenolysis (cleavage by hydrogen) under certain catalytic hydrogenation conditions, leading to the debrominated product. The C-F bond is generally more resistant to reduction.
| Reducing Agent/Conditions | Potential Reaction | Expected Product |
| H₂, Pd/C | Hydrogenation of pyridine ring | 3-Bromo-5-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
| H₂, Pd/C (with base) | Hydrogenolysis of C-Br bond | 5-Fluoropyrazolo[1,5-a]pyridine (B13015371) or its reduced form |
| LiAlH₄ | Reduction of ester/acid groups (if present) | Corresponding alcohol |
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic compounds. For the pyrazolo[1,5-a]pyridine scaffold, C-H activation/functionalization reactions have been developed to introduce various substituents at specific positions.
The most reactive C-H bond in the pyrazolo[1,5-a]pyridine system is typically at the C7 position of the pyridine ring. Palladium-catalyzed C-H arylation, for example, has been shown to selectively occur at the C7 position. mdpi.com The directing group ability of the pyrazole nitrogen atoms plays a crucial role in activating this position towards metallation and subsequent functionalization.
In this compound, the C3 position is blocked. The fluorine at C5 will have an electronic influence, but C-H functionalization is still most likely to be directed to the C7 position. This allows for the late-stage introduction of aryl, alkyl, or other groups, providing a rapid route to a wide range of analogues.
| Reaction Type | Catalyst/Reagents | Typical Position of Functionalization | Product Type |
| C-H Arylation | Pd(OAc)₂, ligand, aryl halide, base | C7 | 7-Aryl-3-bromo-5-fluoropyrazolo[1,5-a]pyridine |
| C-H Alkenylation | Rh(III) catalyst, alkene | C7 | 7-Alkenyl-3-bromo-5-fluoropyrazolo[1,5-a]pyridine |
| C-H Acylation | Friedel-Crafts type conditions | C7 | 7-Acyl-3-bromo-5-fluoropyrazolo[1,5-a]pyridine |
Comprehensive Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine Compounds
Positional and Electronic Effects of Halogen Substitution (Bromine, Fluorine)
Halogenation is a key strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. In the context of the pyrazolo[1,5-a]pyridine (B1195680) core, the introduction of halogen atoms such as bromine and fluorine at specific positions has profound effects on the molecule's properties. The 3-bromo-5-fluoropyrazolo[1,5-a]pyridine derivative serves as a pertinent example to illustrate these influences.
The bromine atom at the C3-position and the fluorine atom at the C5-position significantly alter the electronic distribution within the pyrazolo[1,5-a]pyridine ring system. Bromine, being a larger and more polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition at the active site of a biological target. nih.gov The introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine scaffold is a common strategy in the development of bioactive compounds. nih.gov
Fluorine, on the other hand, is the most electronegative element and its substitution at the C5-position can lead to a redistribution of electron density across the aromatic system. This can influence the pKa of nearby nitrogen atoms, affecting the compound's solubility and its ability to form hydrogen bonds. Furthermore, the incorporation of fluorine can enhance metabolic stability by blocking potential sites of oxidation. In some instances, fluorine substitution has been shown to improve interactions with biological targets. mdpi.com
| Substitution | Position | Key Electronic Effects | Potential Impact on Activity |
| Bromine | C3 | Electron-withdrawing, potential for halogen bonding | Modulation of binding affinity and selectivity |
| Fluorine | C5 | Highly electron-withdrawing, potential for altered pKa and metabolic stability | Enhanced potency, improved pharmacokinetic properties |
Impact of Substituent Patterns on Biological Activities
The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of various substituents.
The introduction of alkyl, aryl, and heteroaryl groups at different positions of the pyrazolo[1,5-a]pyridine nucleus allows for the exploration of different binding pockets of a target protein.
Alkyl groups can enhance lipophilicity, which may improve membrane permeability. The size and branching of the alkyl chain can influence the conformational flexibility of the molecule.
Aryl groups , such as phenyl or substituted phenyl rings, can engage in π-π stacking interactions with aromatic amino acid residues in a binding site. The electronic nature of substituents on the aryl ring (electron-donating or electron-withdrawing) can further fine-tune these interactions.
The incorporation of functional groups capable of forming strong hydrogen bonds, such as amides, nitriles, and carboxamides, has been shown to be critical for the biological activity of many pyrazolo[1,5-a]pyridine derivatives.
SAR studies on various pyrazolo[1,5-a]pyrimidine-based inhibitors have highlighted the importance of these groups. For instance, the presence of a carboxamide group at the C3-position has been found to significantly enhance the inhibitory activity against certain kinases. mdpi.comnih.gov This is often attributed to the ability of the amide to act as both a hydrogen bond donor and acceptor, forming key interactions with the protein backbone. Similarly, nitrile groups can act as hydrogen bond acceptors and their linear geometry can be advantageous for fitting into narrow binding clefts.
| Functional Group | Potential Role in Biological Activity |
| Amide | Hydrogen bond donor and acceptor, crucial for target engagement |
| Nitrile | Hydrogen bond acceptor, can improve binding affinity |
| Carboxamide | Enhances inhibitory potency through specific hydrogen bonding interactions |
The electronic properties of substituents on the pyrazolo[1,5-a]pyridine ring system play a pivotal role in modulating biological activity.
Electron-donating groups (EDGs) , such as methoxy (B1213986) or amino groups, can increase the electron density of the aromatic system. This can enhance the strength of certain interactions, like cation-π interactions, and can influence the reactivity of the molecule. Studies on pyrazolo[1,5-a]pyrimidine-based fluorophores have shown that EDGs at the 7-position can improve their photophysical properties. rsc.org
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the ring. This can alter the acidity of protons on the molecule and can be important for interactions with electron-rich pockets in a biological target. The presence of EWGs can also impact the molecule's susceptibility to metabolic enzymes.
The interplay between the inherent electronic nature of the pyrazolo[1,5-a]pyridine core and the electronic effects of its substituents is a key consideration in the design of potent and selective bioactive molecules.
Conformational Dynamics and Their Contribution to Structure-Activity Modulation
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. The pyrazolo[1,5-a]pyridine scaffold, while being a relatively rigid fused ring system, possesses a degree of conformational flexibility, particularly with the introduction of various substituents.
The orientation of substituents relative to the core can significantly impact how the molecule fits into a binding site. For instance, the rotation around the single bond connecting an aryl substituent to the pyrazolo[1,5-a]pyridine ring can lead to different low-energy conformations. One of these conformations may be the "bioactive conformation," the one that is recognized by and binds to the biological target. Understanding the conformational preferences of a molecule is therefore essential for rational drug design.
Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the conformational dynamics of pyrazolo[1,5-a]pyridine derivatives. These studies can reveal the preferred spatial arrangement of functional groups and how this is influenced by the surrounding chemical environment.
Halogen Bonding and Hydrophobic Interactions in Molecular Recognition
Beyond classical hydrogen bonding and electrostatic interactions, more subtle forces such as halogen bonding and hydrophobic interactions play a crucial role in the molecular recognition of pyrazolo[1,5-a]pyridine derivatives.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom on a protein. nih.gov The bromine atom at the C3-position of this compound is a potential halogen bond donor. This interaction can be highly directional and can contribute significantly to the binding affinity and selectivity of a compound.
Pharmacological Relevance and Molecular Mechanisms of Pyrazolo 1,5 a Pyridine Derivatives
Modulatory Effects on Protein Kinases
Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of several protein kinases, demonstrating a range of potencies and selectivities that highlight the versatility of this chemical framework.
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are key regulators of neuronal function and have emerged as significant targets in oncology due to their role in the proliferation and survival of certain tumors. nih.gov Several patent applications disclose series of substituted pyrazolo[1,5-a]pyridine (B1195680) compounds designed specifically as inhibitors of the TRK kinase family. justia.comgoogle.comwipo.int
These compounds are developed for their potential use in treating cancers where TRK dysregulation is a known oncogenic driver. nih.gov The core pyrazolo[1,5-a]pyridine structure serves as a key pharmacophore for interacting with the ATP-binding site of the TRK kinases. Optimization efforts focus on various substitutions on the heterocyclic ring to enhance potency and selectivity. justia.com
Table 1: Examples of Pyrazolo[1,5-a]pyridine Scaffolds in TRK Inhibition
| Compound Class | Target | Therapeutic Indication | Source(s) |
|---|---|---|---|
| Substituted pyrazolo[1,5-a]pyridines | TRKA, TRKB, TRKC | Cancer | nih.govjustia.com |
| Imidazopyridazines (Related Scaffold) | TRKB | Cancer | nih.gov |
This table is illustrative of the research direction and is based on patent literature. Specific inhibitory concentrations for pyrazolo[1,5-a]pyridine derivatives are proprietary and not publicly disclosed.
Cyclin-Dependent Kinases (CDKs) are fundamental to the regulation of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. While the related pyrazolo[1,5-a]pyrimidine (B1678525) scaffold is widely reported as a potent CDK inhibitor, research on pyrazolo[1,5-a]pyridine (B92270) derivatives for direct CDK inhibition is less prevalent. nih.govpatsnap.com In some drug discovery programs, the pyrazolo[1,5-a]pyridine core has been utilized specifically to design inhibitors with improved selectivity for their primary target (such as IGF-1R) by minimizing activity against CDKs. nih.gov This suggests that while certain derivatives may possess some CDK activity, the scaffold can be engineered to avoid this interaction, which is beneficial for reducing off-target effects.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Isoform-selective PI3K inhibitors are of high interest for cancer treatment. A novel series of pyrazolo[1,5-a]pyridines has been identified as potent and selective inhibitors of the p110α isoform of PI3K. nih.gov
Structure-activity relationship (SAR) studies on this series led to the discovery of highly potent compounds. For instance, compound 5x was identified as a particularly effective inhibitor with a p110α IC50 of 0.9 nM. nih.gov This compound demonstrated inhibition of the downstream marker of PI3K activity, Akt/PKB phosphorylation, and showed efficacy in a human tumor xenograft model. nih.gov Further exploration of the benzenesulfonohydrazide (B1205821) derivatives of this class identified an N-hydroxyethyl analogue with good cellular activity and suitable pharmacokinetic properties for in vivo studies. nih.gov
Table 2: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives against PI3Kα
| Compound | p110α IC50 (nM) | Cellular Activity | In Vivo Activity | Source(s) |
|---|---|---|---|---|
| 5x | 0.9 | Inhibits Akt phosphorylation | Active in HCT-116 xenograft model | nih.gov |
| N-hydroxyethyl analogue | Data not specified | Good inhibition of cell proliferation | Showed tumor growth inhibition | nih.gov |
Adaptor Associated Kinase 1 (AAK1) is a regulator of clathrin-mediated endocytosis, a process that can be exploited by viruses to enter cells. Inhibition of AAK1 has been proposed as a potential host-centric antiviral strategy. researchgate.net While AAK1 inhibition is an active area of research, and various chemical scaffolds are being investigated, specific and detailed studies on pyrazolo[1,5-a]pyridine derivatives as potent and selective AAK1 inhibitors are not extensively reported in the public domain. researchgate.netgoogle.com
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While EGFR is a major target in cancer therapy, and various heterocyclic compounds serve as inhibitors, research has primarily focused on scaffolds like quinazolines and pyrazolo[3,4-b]pyridines. nih.gov Although the broader class of pyrazolopyridines has been explored for EGFR inhibition, specific development of pyrazolo[1,5-a]pyridine derivatives as EGFR inhibitors is not a prominent focus in the available scientific literature. nih.govekb.eg
The RAF-MEK-ERK pathway is a critical signaling cascade for cell proliferation, and mutations in B-Raf are common in melanoma. While the pyrazolo[1,5-a]pyrimidine scaffold has been explored for inhibiting B-Raf and MEK, similar research on the pyrazolo[1,5-a]pyridine core is not well-documented. nih.gov Studies on B-Raf inhibitors have often utilized other isomers, such as pyrazolo[3,4-b]pyridine, to achieve potent inhibition of the B-RafV600E mutant. nih.gov
PIM-1 Kinase Inhibition and Associated Interactions
PIM-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival, proliferation, and apoptosis. uni.lu Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar fused heterocyclic system with pyrazolo[1,5-a]pyridines, have been identified as potent inhibitors of PIM kinases. researchgate.netnih.gov
Research into pyrazolo[1,5-a]pyrimidine compounds has shown that they can effectively inhibit PIM-1 kinase. researchgate.net For instance, certain derivatives have demonstrated the ability to suppress the phosphorylation of the BAD protein, a downstream target of PIM-1, in cell-based assays. researchgate.net This inhibition of PIM-1 activity can lead to the suppression of colony formation in cancer cell lines, indicating a potential anti-proliferative effect. researchgate.net
A notable second-generation PIM inhibitor, TP-3654, which contains a related heterocyclic core, has shown submicromolar activity in modulating pharmacodynamic biomarkers and inhibiting cell proliferation. researchgate.net Furthermore, some pyrazolo[3,4-b]pyridine derivatives have exhibited significant PIM-1 kinase inhibitory activity, with IC50 values in the nanomolar range. bldpharm.com These findings underscore the potential of the broader pyrazolo-pyridine scaffold as a source of PIM-1 kinase inhibitors.
Table 1: PIM-1 Kinase Inhibition by Pyrazolo-pyridine Derivatives
| Compound Class | Derivative Example | PIM-1 Inhibition (IC50) | Cellular Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Selected Compounds | - | Suppressed BAD protein phosphorylation and colony formation | researchgate.net |
| Pyrazolo[3,4-b]pyridines | Compound 19 | 26 nM | Cytotoxic to MCF-7 breast cancer cells | bldpharm.com |
| Imidazoles | TP-3654 | - | Submicromolar activity in biomarker modulation and cell proliferation | researchgate.net |
Antimicrobial Research Applications
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of new antitubercular agents with novel mechanisms of action. nih.govfrontiersin.org Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents. nih.govnih.gov These compounds have demonstrated potent in vitro activity against both drug-susceptible (H37Rv) and clinically isolated MDR strains of Mycobacterium tuberculosis. nih.govnih.gov
The mechanism of action for these derivatives involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (respiratory complex III). nih.govsigmaaldrich.com This complex is a critical component of the mycobacterial electron transport chain, essential for energy metabolism. nih.govsigmaaldrich.com By targeting QcrB, these compounds disrupt the bacterium's ability to generate energy, leading to cell death. nih.govsigmaaldrich.com
One representative compound, TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802), has shown activity against a wide panel of M. tuberculosis clinical isolates, including MDR and extensively drug-resistant (XDR) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.016 to 0.500 μg/mL. nih.gov Another promising derivative, compound 5k, significantly reduced the bacterial load in a mouse model of tuberculosis. nih.gov
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Series | Example Compound | Target | Activity against M. tuberculosis H37Rv (MIC) | Activity against MDR-TB | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | 5k | QcrB | Nanomolar range | Active | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | TB47 | QcrB | 0.016 - 0.500 µg/mL | Active | nih.gov |
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable antifungal properties against various phytopathogenic fungi. nih.gov For instance, certain 6,7-diarylpyrazolo[1,5-a]pyrimidines have been effective in inhibiting the growth of fungi such as Alternaria solani, Cytospora sp., and Fusarium solani. nih.gov Compound 4j from one study showed an EC50 value of 17.11 μg/mL against A. solani. nih.gov While this data is for the pyrimidine analogue, it highlights the potential of the fused pyrazolo scaffold in antifungal research. There is currently no specific information available for the antifungal activities of 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine.
The antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. chemicalbook.comnih.gov Some of these compounds have exhibited a good spectrum of activity against both Gram-positive and Gram-negative bacteria. chemicalbook.comnih.gov For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown MIC values ranging from 0.187 to 0.50 µg/mL against S. aureus, E. faecalis, and P. aeruginosa. chemicalbook.com One particular derivative, compound 3i, demonstrated notable antibacterial activity against the Gram-positive bacterium B. subtilis. nih.gov The antibacterial activity of the specific compound this compound has not been reported.
Central Nervous System (CNS) Activities
The γ-aminobutyric acid type A (GABAA) receptor is a key mediator of inhibitory neurotransmission in the central nervous system and a target for various therapeutic agents. frontiersin.org Pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, have been investigated as modulators of GABAA receptor subtypes. frontiersin.org
These compounds act as ligands at the benzodiazepine (B76468) binding site of the GABAA receptor. frontiersin.org Depending on their specific structure, they can act as partial agonists, inverse partial agonists, or null modulators. frontiersin.org For example, studies on recombinant α1β2γ2L GABAA receptors have shown that some pyrazolo[1,5-a]quinazoline derivatives can either enhance or reduce the chloride current, indicating their modulatory potential. frontiersin.org One derivative, compound 6g, acted as a null modulator and was able to antagonize the effect of the full agonist diazepam. While this research focuses on the quinazoline (B50416) variant, it suggests that the pyrazolo[1,5-a]pyridine scaffold could also serve as a basis for the development of GABAA receptor modulators. Specific data for this compound is not available.
Table 3: GABAA Receptor Modulation by Pyrazolo[1,5-a]quinazoline Derivatives
| Compound Series | Example Compound | GABAA Receptor Subtype | Modulatory Effect | Reference |
|---|---|---|---|---|
| 3-(hetero)arylpyrazolo[1,5-a]quinazolines | 6b | α1β2γ2L | Partial agonist (enhances Cl- current) | |
| 3-(hetero)arylpyrazolo[1,5-a]quinazolines | 6a | α1β2γ2L | Inverse partial agonist (reduces Cl- current) | |
| 3-(hetero)arylpyrazolo[1,5-a]quinazolines | 6g | α1β2γ2L | Null modulator (antagonizes diazepam) |
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a key mediator of endocrine, behavioral, and autonomic responses to stress, making it a significant target for treating stress-related disorders like anxiety and depression. nih.gov Pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent and selective CRF1 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines led to the identification of compounds with high in vitro activity and robust oral efficacy in animal models. nih.gov One of the most prominent compounds to emerge from this research, E2508, demonstrated excellent drug-like properties and has advanced into clinical trials. nih.gov This compound exhibits potent binding affinity and functional antagonism at the CRF1 receptor. nih.gov
Table 1: In Vitro Activity of Representative Pyrazolo[1,5-a]pyridine CRF1 Receptor Antagonist
| Compound | CRF1 Binding (IC₅₀, nM) | CRF-stimulated cAMP Inhibition (IC₅₀, nM) |
|---|---|---|
| E2508 | 3.9 | 12 |
Data sourced from Takahashi et al. (2012). nih.gov
Dopamine (B1211576) D3 Receptor Antagonism
The dopamine D3 receptor is a major focus for the development of therapeutics for neurological and psychiatric disorders. nih.gov Based on a lead molecule, FAUC 113, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their dopamine receptor binding profiles. nih.gov This research led to the discovery of compounds with high affinity and selectivity for the D4 receptor, a closely related target, alongside significant intrinsic activity. nih.gov The carbonitrile derivative, FAUC 327, showed excellent pharmacological properties, combining high D4 affinity and selectivity with partial agonist activity in the low nanomolar range. nih.gov While the primary focus of this specific study was D4, the exploration of the pyrazolo[1,5-a]pyridine scaffold highlights its utility in designing ligands for dopamine receptor subtypes. nih.gov
Table 2: Pharmacological Properties of a Representative Pyrazolo[1,5-a]pyridine Derivative at Dopamine Receptors
| Compound | D₄ Receptor Affinity (Kᵢ, nM) | D₄ Receptor Functional Activity (EC₅₀, nM) | Intrinsic Activity (%) |
|---|---|---|---|
| FAUC 327 | 1.5 | 1.5 | 31 |
Data sourced from Löber et al. (2002). nih.gov
Phosphodiesterase (PDE) Inhibition Profiles
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in inflammatory and respiratory diseases. The non-selective PDE inhibitor Ibudilast, which features a pyrazolo[1,5-a]pyridine core, has been used clinically for asthma. Efforts to create more selective inhibitors have led to the development of pyrazolo[1,5-a]pyridine derivatives with dual PDE3/4 inhibitory activity, which is sought for achieving both bronchodilatory and anti-inflammatory effects. SAR studies revealed that specific substitutions on the pyrazolopyridine and an attached pyridazinone ring could strongly and selectively enhance PDE4 inhibition.
Adenosine (B11128) Receptor Antagonism (EP1, A1)
The prostaglandin (B15479496) E2 receptor 1 (EP1) and adenosine A1 receptor are both G-protein coupled receptors involved in various physiological processes, including pain and inflammation. Novel pyrazolo[1,5-a]pyridine derivatives have been designed and evaluated as orally active EP1 antagonists. bohrium.com Matched molecular pair analysis and subsequent SAR studies led to the identification of compound 4c , a potent EP1 antagonist with activity at the nanomolar level. bohrium.com This compound demonstrated good pharmacological effects in an in vivo model of bladder contraction, suggesting its potential for treating conditions like overactive bladder. bohrium.com
In addition to EP1, the broader class of pyrazolo derivatives has been extensively studied as antagonists for adenosine receptors (A1, A2A, A2B, and A3). These non-xanthine derivatives show good potency and a range of selectivity profiles, making them promising for treating neurological and inflammatory conditions.
Table 3: Activity of a Representative Pyrazolo[1,5-a]pyridine EP1 Receptor Antagonist
| Compound | EP1 Antagonism (IC₅₀, nM) |
|---|---|
| 4c | 1.4 |
Data sourced from Bohrium database on novel pyrazolo[1,5-a]pyridines. bohrium.com
Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine)
Beyond dopamine, the pyrazolo[1,5-a]pyridine scaffold has been utilized to develop ligands for other neurotransmitter systems, particularly serotonin (5-HT) receptors. The related pyrazolo[1,5-a]pyrimidine scaffold has been investigated for activity as serotonin 5-HT antagonists. nih.gov Specifically, patent literature describes substituted pyrazolo[1,5-a]pyrimidines as antagonists of the serotonin 5-HT6 receptor, with potential for treating diseases of the central nervous system. google.com This indicates that the core bicyclic structure is a suitable template for interacting with serotonin receptor subtypes. There is limited information in the searched literature regarding the direct modulation of norepinephrine (B1679862) systems by this specific class of compounds.
Diverse Biological Activities and Therapeutic Potential
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its investigation in a multitude of therapeutic areas, driven by its diverse biological activities. nih.govnih.gov
Anti-inflammatory Properties
Chronic inflammation is a contributing factor to numerous diseases, making the control of the inflammatory response a critical therapeutic goal. nih.gov Derivatives of the pyrazolo[1,5-a]quinazoline, a related fused heterocyclic system, have been shown to possess anti-inflammatory activity. nih.gov In one study, a library of these compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. nih.gov This screening identified several compounds with inhibitory concentrations (IC₅₀) below 50 µM. nih.gov Further investigation predicted that the mechanism of action for the most potent compounds could involve the targeting of three mitogen-activated protein kinases (MAPKs): ERK2, p38α, and JNK3. nih.gov This suggests that the anti-inflammatory effects of this class of compounds may be mediated through the modulation of key intracellular signaling pathways that control inflammatory responses. nih.gov
Antiviral Efficacy
Research into the antiviral properties of the pyrazolo[1,5-a]pyridine scaffold has revealed promising activity against certain viruses. Studies have shown that derivatives of this heterocyclic system can act as inhibitors of herpes virus replication. nih.gov The nature and orientation of substituents on the pyrazolo[1,5-a]pyridine core, particularly at the C3 position, have been found to significantly influence their antiviral potency. nih.gov
Furthermore, hybrid molecules incorporating the pyrazolo[1,5-a]pyridine-3-carboxamide structure have been designed and evaluated as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov While not a virus, this indicates the scaffold's potential for antimicrobial applications. The broader class of pyridine-containing compounds has also been recognized for its potential in developing new antimicrobial and antiviral agents. mdpi.com
It is important to note that these findings are for the general class of pyrazolo[1,5-a]pyridine derivatives and not for This compound specifically. The presence of bromine and fluorine atoms on the pyridine ring would be expected to modulate the electronic and steric properties of the molecule, which could in turn affect its biological activity, but this has not been experimentally verified for this compound in the available literature.
Computational Chemistry and Molecular Modeling in Pyrazolo 1,5 a Pyridine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand, such as a pyrazolo[1,5-a]pyridine (B1195680) derivative, to the active site of a target protein.
Research on various pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, studies have shown that these scaffolds can effectively bind to the active sites of enzymes like 14-alpha demethylase, transpeptidase, and various protein kinases. The docking analyses typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in studies of related compounds, the nitrogen atoms within the pyrazolo[1,5-a]pyridine core often act as hydrogen bond acceptors, a crucial interaction for binding affinity.
A hypothetical molecular docking study of 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine against a kinase target, for instance, would likely show the pyrazolopyridine core embedded in the ATP-binding site, with the bromine and fluorine atoms potentially forming halogen bonds or other specific interactions with the protein residues, thereby influencing binding selectivity and potency.
Table 1: Representative Molecular Docking Data for Pyrazolo[1,5-a]pyrimidine Analogs
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase | Hydrogen bonding, Hydrophobic interactions | |
| Pyrazolo[1,5-a]pyrimidines | DNA gyrase | Hydrogen bonding, Arene-cation interactions | |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Hydrogen bonding with Val-828 | |
| 1H-pyrazolo[3,4-b]pyridines | TBK1 | Hydrogen bonding |
This table presents data for related pyrazolo[1,5-a]pyrimidine compounds to illustrate the types of results obtained from molecular docking studies, as specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. These simulations can validate the stability of binding modes predicted by molecular docking and offer insights into the flexibility of both the ligand and the target protein.
For the broader class of pyrazolopyridines, MD simulations have been employed to assess the stability of ligand-protein complexes. These studies typically show that the ligand remains stably bound within the active site throughout the simulation, with minimal root-mean-square deviation (RMSD), indicating a stable binding pose. Furthermore, MD simulations can reveal the importance of specific water molecules in mediating ligand-protein interactions.
Table 2: Representative Molecular Dynamics Simulation Data for Related Heterocyclic Compounds
| System | Simulation Time | Key Findings | Reference |
| Pyrazolopyridine derivative-MMP-1 complex | 100 ns | Conformational changes in the complex system | |
| Propolis Neoflavaniode-1-protein complex | 100 ns | Conformational stability and steady state of the complex | |
| Pyrazolo[3,4-d]pyrimidine polymorphs | N/A | Analysis of different molecular conformations |
This table provides examples of MD simulation studies on related heterocyclic compounds to demonstrate the insights gained, as specific data for this compound is not available.
In Silico Studies of Pharmacokinetic Properties (Excluding Human Clinical Data)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound based on its structural features.
Numerous studies on pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives have included in silico ADME predictions. These analyses often use established rules, such as Lipinski's rule of five, to evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The results for many pyrazolo[1,5-a]pyrimidine derivatives indicate good predicted oral bioavailability and membrane permeability. Toxicity predictions, such as for carcinogenicity and hERG inhibition, are also a crucial component of these in silico assessments.
For this compound, an in silico ADME evaluation would provide estimates of its physicochemical properties. The presence of the halogen atoms would influence its lipophilicity and potential for metabolic transformations.
Table 3: Predicted In Silico ADME Properties for Representative Pyrazolo[1,5-a]pyrimidine Analogs
| Compound Class | Predicted Property | Finding | Reference |
| Pyrazolo[1,5-a]pyrimidines | Lipinski's Rule of Five | Most compounds fall within the acceptable range | |
| Pyrazolo[1,5-a]pyrimidines | Gastrointestinal Absorption | Predicted to be high | |
| Pyrazolo[1,5-a]pyrimidines | CYP Isoform Inhibition | Predicted to inhibit some isoforms | |
| Pyrazolo[1,5-a]pyrimidines | Carcinogenicity | Predicted to be negative | |
| Pyrazolopyridine derivative | ADMET Analysis | Suggested potential as a future drug candidate |
This table showcases the types of ADME properties predicted for related compound classes, as specific data for this compound is not available in the searched literature.
Future Research Directions and Emerging Opportunities
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent versatility of the pyrazolo[1,5-a]pyridine (B1195680) and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) core allows for extensive chemical modification to improve biological activity. nih.govnih.gov Future efforts will concentrate on creating diverse libraries of compounds through advanced synthetic transformations. These transformations are designed to introduce a variety of functional groups, thereby improving the structural diversity and potential bioactivity of the derivatives. nih.govrsc.org
Key derivatization strategies that are being explored include:
Palladium-catalyzed cross-coupling and click chemistry : These powerful techniques enable the introduction of a wide array of functional groups onto the core scaffold, which is crucial for enhancing biological activity. nih.govrsc.org
Multicomponent Reactions (MCRs) : MCRs offer an efficient pathway to synthesize highly substituted and complex pyrazolo[1,5-a]pyrimidine derivatives, which can be screened for various therapeutic properties. nih.gov
Macrocyclization : Introducing a macrocyclic structure to the pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a successful strategy for enhancing kinase inhibition and improving selectivity. mdpi.combiorxiv.org
Positional Derivatization : Research has shown that modifying specific positions on the scaffold can yield significant benefits. For example, derivatization at the 5-position and the introduction of amino alcohol groups at the 7-position have been shown to enhance intracellular c-Src inhibitory activity. nih.gov Similarly, introducing different benzylamide derivatives has been a key strategy in modulating inhibitor selectivity. biorxiv.org
These advanced synthetic methods are pivotal for generating novel compounds that can be evaluated for enhanced therapeutic potential, moving beyond existing generations of inhibitors.
Rational Design for Improved Potency and Selectivity Profiles
Rational drug design, heavily reliant on structure-activity relationship (SAR) studies, is a cornerstone for developing derivatives with improved potency and selectivity. The pyrazolo[1,5-a]pyridine scaffold is an excellent hinge-binding motif that anchors inhibitors to the ATP-binding pocket of kinases. biorxiv.org Future research will leverage computational modeling and detailed SAR insights to fine-tune these interactions.
Key aspects of rational design for this class of compounds include:
Improving Selectivity : Achieving selectivity is critical to minimize off-target effects. The addition of specific moieties, such as a morpholine (B109124) group, has been shown to improve selectivity by reducing unwanted interactions. mdpi.comnih.gov Macrocyclization is another strategy that has successfully resulted in selective inhibitors for targets like ALK2 and FLT3. biorxiv.org
Overcoming Resistance : First-generation inhibitors often face challenges with drug resistance due to mutations in the target kinase. mdpi.comnih.gov Rational design is being used to develop second-generation inhibitors, such as those with macrocyclic structures, that are effective against these resistant forms. mdpi.comnih.gov
Dual-Target Inhibition : A promising strategy involves designing single molecules that can inhibit multiple targets. Researchers have successfully designed pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2/TRKA kinases and dual PI3Kγ/δ inhibitors. acs.orgnih.govnih.gov This approach often relies on preserving the core scaffold for its essential hinge-binding properties while modifying other positions to engage with a second target. nih.gov
These rational design approaches are essential for creating highly effective and specific inhibitors, addressing the limitations of current therapies.
Exploration of Synergistic Therapeutic Combinations with Pyrazolo[1,5-a]pyridine Derivatives
To enhance anticancer efficacy and overcome drug resistance, researchers are exploring the use of pyrazolo[1,5-a]pyridine derivatives in combination with other treatments. This can involve co-administration with other drugs or the design of single molecules that hit multiple targets simultaneously.
Emerging opportunities in this area include:
Combination with Standard Therapies : Preclinical evidence suggests that combining pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with conventional treatments like chemotherapy, radiation, or other targeted agents can produce synergistic effects. nih.gov For example, inhibiting kinases involved in DNA repair can sensitize tumors to DNA-damaging agents. nih.gov
Immunotherapy Combinations : A significant area of interest is the combination of these inhibitors with immunotherapy. Dual inhibition of PI3Kγ and PI3Kδ has emerged as a novel strategy for cancer immunotherapy by targeting immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells (MDSCs). acs.orgnih.govresearchgate.net One pyrazolo[1,5-a]pyridine derivative, IHMT-PI3K-315, was shown to repolarize immunosuppressive M2 macrophages to the pro-inflammatory M1 phenotype and suppress tumor growth in mouse models. acs.orgnih.gov
Dual Kinase Inhibitors : The development of dual inhibitors represents a form of built-in synergistic therapy. By simultaneously blocking two critical cancer-related pathways, such as with dual CDK2/TRKA inhibitors, these compounds can mitigate drug resistance and reduce the need for multiple medications. nih.gov This approach can lead to more robust and durable therapeutic outcomes. nih.gov
The exploration of these combinations and dual-action molecules holds the promise of more effective and resilient cancer treatment regimens.
Advancements in Green Chemistry and Sustainable Synthetic Pathways
As with all chemical manufacturing, there is a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing pyrazolo[1,5-a]pyridine and its derivatives. nih.gov Future research will focus on optimizing synthetic routes to be more efficient and less hazardous. rsc.org
Advancements in this area include:
Microwave-Assisted Synthesis : This technique is frequently employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org
Use of Green Catalysts and Solvents : Researchers are exploring the use of greener reagents. For instance, choline (B1196258) hydroxide, a bio-based ionic liquid, has been used as an efficient catalyst for synthesizing related pyrimidine (B1678525) derivatives under neat (solvent-free) conditions. researchgate.net Another approach involves using catalysts like KHSO₄ in aqueous media, which reduces the reliance on volatile organic solvents. eurjchem.com
One-Pot and Multicomponent Reactions : These strategies improve sustainability by reducing the number of synthetic steps, which in turn minimizes waste, energy consumption, and the use of reagents. nih.govnih.govrsc.org
These green chemistry approaches are vital for ensuring that the production of these valuable therapeutic compounds is economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
